

Application Note: HPLC Analysis of N-(2-Hydroxyethyl)propionamide

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Compound of Interest

Compound Name: *N*-(2-Hydroxyethyl)propionamide

Cat. No.: B095570

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Introduction

N-(2-Hydroxyethyl)propionamide, also known as N-propionylethanolamine, is a small, polar amide compound. Accurate and reliable quantification of this analyte is essential in various research and development settings, including pharmaceutical process monitoring and quality control. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the determination of **N-(2-Hydroxyethyl)propionamide**. The described reversed-phase HPLC method is simple, reproducible, and suitable for routine analysis.

Chemical Structure

Figure 1: Chemical Structure of **N-(2-Hydroxyethyl)propionamide**

Experimental Protocol

This protocol outlines the necessary steps for the HPLC analysis of **N-(2-Hydroxyethyl)propionamide**.

Materials and Reagents

- **N-(2-Hydroxyethyl)propionamide** reference standard (>97.0% purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)

- Phosphoric acid (or Formic acid for MS compatibility)
- Methanol (HPLC grade, for sample preparation)
- 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Table 1: HPLC Instrument and Conditions

Parameter	Condition
HPLC System	Standard LC system with pump, autosampler, column oven, and UV detector
Column	Newcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase	Acetonitrile and Water with 0.1% Phosphoric Acid (v/v)
Elution Mode	Isocratic
Mobile Phase Ratio	Acetonitrile:Water (e.g., 20:80, adjust as needed for optimal retention)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	210 nm
Injection Volume	10 µL
Run Time	Approximately 10 minutes

Note: The mobile phase composition can be adjusted to optimize the retention time and peak shape. For mass spectrometry applications, 0.1% formic acid should be used in place of phosphoric acid.^[1]

Sample and Standard Preparation

Standard Preparation:

- Prepare a stock solution of **N-(2-Hydroxyethyl)propionamide** at a concentration of 1 mg/mL in methanol.
- From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

- Accurately weigh the sample and dissolve it in methanol to obtain a theoretical concentration within the calibration range.
- Ensure the sample is fully dissolved, using sonication if necessary.
- Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of **N-(2-Hydroxyethyl)propionamide** based on the described method. Please note that the following data is illustrative and should be verified through in-house method validation.

Table 2: Chromatographic Performance

Parameter	Expected Value
Retention Time	~ 4.5 min
Tailing Factor	≤ 1.5
Theoretical Plates	> 2000

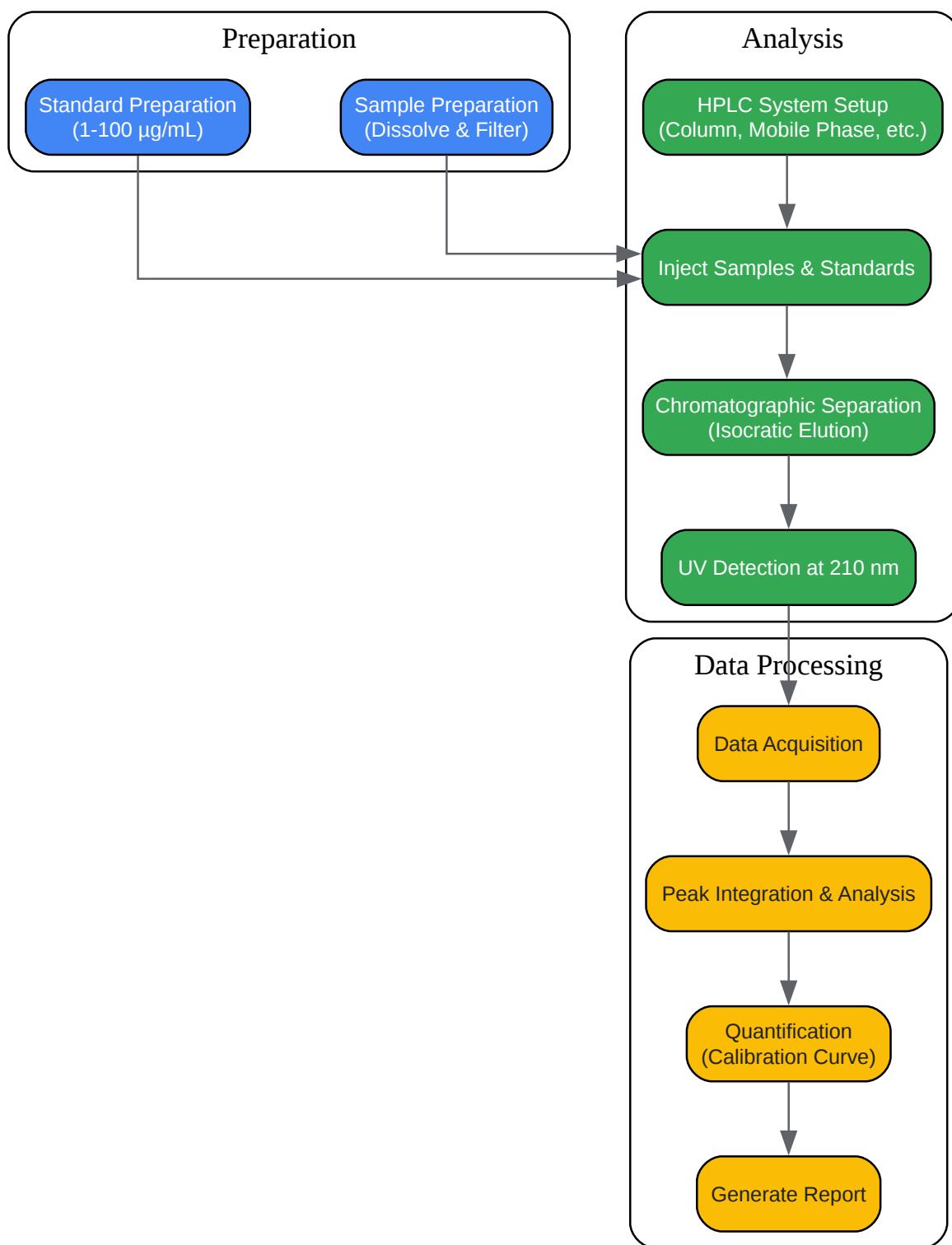
Table 3: Method Validation Summary

Parameter	Result
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r^2)	≥ 0.999
Regression Equation	$y = mx + c$ (to be determined experimentally)
Limit of Detection (LOD)	$\sim 0.3 \mu\text{g/mL}$
Limit of Quantification (LOQ)	$\sim 1.0 \mu\text{g/mL}$
Precision (%RSD)	$< 2.0\%$
Accuracy (% Recovery)	98.0 - 102.0%

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of **N-(2-Hydroxyethyl)propionamide**.



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Caption: Workflow for HPLC analysis of **N-(2-Hydroxyethyl)propionamide**.

Discussion

The presented reversed-phase HPLC method provides a reliable approach for the quantification of **N-(2-Hydroxyethyl)propionamide**. The use of a Newcrom R1 column is suitable for the analysis of this polar compound.^[1] The mobile phase, consisting of a simple mixture of acetonitrile, water, and an acid modifier, allows for good peak shape and retention.

For optimal results, it is recommended to perform a system suitability test before each analytical run. This should include replicate injections of a standard solution to verify the precision of retention times, peak areas, tailing factor, and theoretical plates.

The method's validation should be performed in accordance with internal standard operating procedures and regulatory guidelines to ensure its suitability for the intended application. This includes a thorough evaluation of specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This application note provides a comprehensive protocol for the HPLC analysis of **N-(2-Hydroxyethyl)propionamide**. The method is straightforward and can be readily implemented in a quality control or research laboratory setting. The provided experimental details and expected performance characteristics serve as a valuable resource for researchers, scientists, and drug development professionals.

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References

- 1. scispace.com [scispace.com]
- To cite this document: BenchChem. [Application Note: HPLC Analysis of N-(2-Hydroxyethyl)propionamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b095570#hplc-analysis-of-n-2-hydroxyethyl-propionamide\]](https://www.benchchem.com/product/b095570#hplc-analysis-of-n-2-hydroxyethyl-propionamide)

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